SR1664

Vue d'ensemble

Description

SR 1664 est un inhibiteur puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ). Il a montré une activité antidiabétique potentielle en inhibant la phosphorylation du PPARγ par la kinase dépendante des cyclines 5 (Cdk5) sans présenter d'activité agoniste . Ce composé est particulièrement important dans le domaine des maladies métaboliques, en particulier le diabète sucré .

Applications De Recherche Scientifique

Hepatic Fibrosis Management

One of the most significant applications of SR1664 is in reducing hepatic fibrosis. Research indicates that this compound effectively decreases collagen accumulation in liver tissues without causing weight gain or adversely affecting insulin sensitivity . In a study utilizing a diet-induced obesity model, this compound demonstrated notable antifibrotic effects by reducing fibrotic markers in hepatic stellate cells (HSCs) and promoting extracellular matrix degradation through increased matrix metalloproteinase (MMP) activity .

Case Study : In vivo studies showed that treatment with this compound led to a significant reduction in liver collagen content and the number of activated HSCs, highlighting its potential as a therapeutic agent for liver fibrosis .

Metabolic Disorders

This compound has also been investigated for its role in metabolic disorders, particularly type 2 diabetes. Unlike traditional PPARγ agonists like rosiglitazone, which can cause fluid retention and weight gain, this compound improves insulin sensitivity without these adverse effects .

Case Study : In mouse models, this compound improved insulin sensitivity while maintaining normal body weight and bone density, making it a promising candidate for treating metabolic syndrome without the common side effects associated with PPARγ agonists .

Bone Health Promotion

Recent studies suggest that pharmacological repression of PPARγ using this compound may promote osteogenesis. This has significant implications for treating conditions like osteoporosis. By inhibiting PPARγ's activity, this compound encourages mesenchymal stem cells to differentiate into bone-forming cells rather than adipocytes .

Case Study : In cultured mesenchymal stem cells, this compound treatment resulted in enhanced bone formation markers without negatively impacting metabolic parameters, indicating its dual benefit for bone health and metabolic stability .

Comparative Data Table

Mécanisme D'action

Target of Action

SR1664 primarily targets the peroxisome proliferator-activated receptor gamma (PPARγ), a member of the nuclear receptor superfamily . PPARγ is a critical regulator of adipocyte differentiation, maintenance, and function . It also plays a role in the maturation and function of various immune system-related cell types .

Mode of Action

this compound binds to PPARγ and potently inhibits Cdk5-mediated PPARγ phosphorylation . This interaction blocks the obesity-linked phosphorylation of PPARγ at serine 273 , a process linked to insulin resistance .

Biochemical Pathways

The inhibition of PPARγ phosphorylation by this compound impacts several biochemical pathways. PPARγ controls cell proliferation in various tissues and organs, including colon, breast, prostate, and bladder . Dysregulation of PPARγ signaling is linked to tumor development in these organs . By blocking PPARγ phosphorylation, this compound can potentially influence these pathways and their downstream effects.

Pharmacokinetics

While this compound has shown promising results in preclinical studies, its pharmacokinetic properties are less than ideal. The compound has been described as having unfavorable pharmacokinetic properties, which may limit its utility in chronic studies .

Result of Action

Despite its pharmacokinetic limitations, this compound has demonstrated potent antidiabetic activity in murine models of diabetes . It effectively reduced liver fibrosis without causing weight gain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can play a significant role in the compound’s efficacy. In a study where mice were fed a high fat and high carbohydrate diet to induce fatty liver with fibrosis, this compound effectively reduced liver fibrosis .

Analyse Biochimique

Biochemical Properties

SR1664 functions as a PPARγ antagonist, binding to the receptor and inhibiting the phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) at serine 273. This inhibition is crucial as it prevents the dysregulation of genes associated with insulin resistance. The compound has an IC50 value of 80 nM and a Ki value of 28.67 nM, indicating its high potency . This compound interacts with various biomolecules, including PPARγ itself, and modulates its activity without inducing classical transcriptional agonism. This selective modulation is beneficial as it retains the insulin-sensitizing effects of PPARγ activation while minimizing adverse effects such as weight gain and fluid retention .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly adipocytes and hepatic stellate cells. In adipocytes, this compound enhances insulin sensitivity by blocking the phosphorylation of PPARγ, thereby improving glucose uptake and lipid metabolism . In hepatic stellate cells, this compound reduces the expression of fibrotic markers and collagen production, indicating its potential in mitigating liver fibrosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PPARγ and its downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to an alternate site on PPARγ, distinct from the classical ligand-binding domain. This binding blocks the phosphorylation of PPARγ at serine 273 by Cdk5, preventing the dysregulation of insulin-responsive genes . The inhibition of this phosphorylation is sufficient to elicit anti-diabetic effects, as demonstrated in various studies . Furthermore, this compound does not induce the classical agonism of PPARγ, thereby avoiding the adverse effects associated with full agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound retains its inhibitory effects on PPARγ phosphorylation and its insulin-sensitizing properties over extended periods . Additionally, long-term treatment with this compound in animal models has shown a reduction in fibrosis and improved metabolic profiles without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively improves insulin sensitivity and reduces fibrosis without causing adverse effects . At higher doses, there may be a risk of toxicity or other adverse effects, although these have not been extensively reported in the literature . The optimal dosage of this compound for therapeutic applications remains an area of active research .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. By modulating the activity of PPARγ, this compound influences the expression of genes involved in these pathways, thereby improving insulin sensitivity and reducing lipid accumulation . The compound also affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PPARγ and other cellular components . This targeted distribution is crucial for its selective modulation of PPARγ activity and its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPARγ and modulates its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective binding and inhibition of PPARγ phosphorylation . This precise localization is essential for its selective modulation of PPARγ and its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SR 1664 implique plusieurs étapes, commençant par la préparation de l'échafaudage biarylique indole. Les étapes clés comprennent :

Formation du noyau indole : Elle est généralement réalisée par synthèse d'indole de Fischer ou d'autres réactions de formation d'indole.

Couplage biarylique : Le noyau indole est ensuite couplé à un fragment biphényle par des réactions de couplage de Suzuki ou de Stille.

Modifications de groupes fonctionnels : Les dernières étapes consistent à introduire les groupes fonctionnels nécessaires, tels que les groupes acide carboxylique et nitrophényle, par diverses transformations organiques.

Méthodes de production industrielle

La production industrielle de SR 1664 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

SR 1664 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe nitrophényle.

Substitution : Les fragments biphényle et indole peuvent subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans diverses conditions.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SR 1664 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études et des applications supplémentaires .

Applications de la recherche scientifique

SR 1664 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition du PPARγ et ses effets sur les voies métaboliques.

Biologie : SR 1664 est utilisé en biologie cellulaire et moléculaire pour étudier le rôle du PPARγ dans la différenciation cellulaire et le métabolisme.

Mécanisme d'action

SR 1664 exerce ses effets en se liant au domaine de liaison au ligand du PPARγ, provoquant un changement conformationnel qui interfère avec la capacité de la Cdk5 à phosphoryler la sérine 273. Cette inhibition de la phosphorylation conduit à la modulation de l'activité du PPARγ sans activer le récepteur, fournissant ainsi des effets antidiabétiques sans les effets indésirables associés aux agonistes complets .

Comparaison Avec Des Composés Similaires

Composés similaires

Rosiglitazone : Un agoniste complet du PPARγ utilisé dans le traitement du diabète sucré.

Pioglitazone : Un autre agoniste complet du PPARγ avec des applications thérapeutiques similaires.

GW9662 : Un antagoniste sélectif du PPARγ utilisé dans la recherche.

Unicité de SR 1664

SR 1664 est unique en ce qu'il inhibe sélectivement la phosphorylation du PPARγ par la Cdk5 sans présenter d'activité agoniste. Cette inhibition sélective lui permet de fournir des effets antidiabétiques sans les effets secondaires généralement associés aux agonistes complets, tels que la prise de poids et la rétention d'eau .

Activité Biologique

SR1664 is a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ), recognized for its significant biological activities, particularly in the context of anti-diabetic effects and hepatic fibrosis reduction. Unlike traditional PPARγ agonists, this compound inhibits the phosphorylation of PPARγ without inducing common side effects such as fluid retention and weight gain, making it a promising candidate for therapeutic applications.

This compound operates primarily by inhibiting the phosphorylation of PPARγ at serine 273 (Ser273) mediated by cyclin-dependent kinase 5 (Cdk5). This inhibition alters the transcriptional activity of PPARγ, leading to beneficial metabolic outcomes, particularly in insulin sensitivity and adipogenesis.

Key Mechanisms

- Inhibition of Cdk5-Mediated Phosphorylation : this compound effectively blocks the phosphorylation of PPARγ, which is crucial for its activity in adipose tissue and glucose metabolism .

- Selective Modulation : It selectively modulates PPARγ activities without fully activating its transcriptional function, differentiating it from traditional glitazones .

Anti-Diabetic Effects

Research has demonstrated that this compound exhibits potent anti-diabetic properties in various animal models. In studies involving high-fat diet-induced insulin resistance, this compound treatment led to:

- Improved Insulin Sensitivity : Mice treated with this compound showed a significant increase in glucose infusion rates during hyperinsulinemic-euglycemic clamps, indicating enhanced insulin sensitivity compared to vehicle-treated controls .

- Reduced Fasting Insulin Levels : A dose-dependent decrease in fasting insulin levels was observed, correlating with improved glucose metabolism .

- Gene Expression Modulation : this compound treatment altered the expression of multiple genes associated with insulin sensitivity, including increases in adiponectin and adipsin levels, which are typically reduced in obesity .

Hepatic Fibrosis Reduction

Recent studies have highlighted this compound's role in reducing liver fibrosis:

- Mechanism : The compound was shown to increase matrix metalloproteinase (MMP) activity while decreasing tissue inhibitors of metalloproteinases (TIMPs), facilitating extracellular matrix degradation .

- Histological Improvements : Treatment with this compound resulted in significant reductions in collagen deposition and liver damage markers in models of toxin-induced hepatic fibrosis .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Detailed Research Findings

- Insulin Sensitivity : In wild-type mice on a high-fat diet, this compound treatment led to a significant improvement in insulin sensitivity as measured by HOMA-IR scores and glucose infusion rates during clamps .

- Hepatic Effects : In models of hepatic fibrosis induced by carbon tetrachloride (CCl₄), this compound treatment resulted in decreased liver injury markers and improved histological outcomes, indicating its potential as an antifibrotic agent .

Propriétés

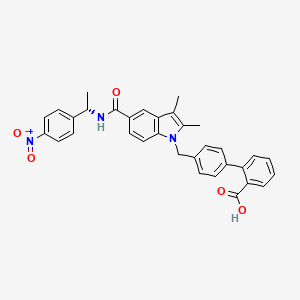

IUPAC Name |

2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJDFXNUWZTHIM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.